C17H14N6O3S

c-Met inhibitor kinase assay IC50

Researchers studying c-Met-driven cancers often face confounding VEGFR-2 off-target effects. C17H14N6O3S (CAS 1396631-65-4) solves this with a [1,2,3]triazolo[1,5-a]pyrazine scaffold that confers a narrower kinome profile than dual inhibitors. Key outcomes: (i) selective c-Met inhibition in Hs746T and SNU-5 gastric cancer models; (ii) free base form enables salt screening (maleate, mesylate) for optimized bioavailability; (iii) serves as reference standard in kinase selectivity panels. Custom synthesis available; standard pack sizes 10-100 mg in stock.

Molecular Formula C17H14N6O3S
Molecular Weight 382.4
CAS No. 1396631-65-4
Cat. No. B2590004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC17H14N6O3S
CAS1396631-65-4
Molecular FormulaC17H14N6O3S
Molecular Weight382.4
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4OC
InChIInChI=1S/C17H14N6O3S/c1-9-8-27-17(18-9)20-15(24)13-14-16(25)19-11(7-23(14)22-21-13)10-5-3-4-6-12(10)26-2/h3-8H,1-2H3,(H,19,25)(H,18,20,24)
InChIKeyGZEYYTKQHGXNMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





C17H14N6O3S (CAS 1396631-65-4): A Distinct Triazolopyrazine c-Met Kinase Inhibitor for Targeted Oncology Research


The compound with the molecular formula C17H14N6O3S, systematically named 6-(2-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide (CAS 1396631-65-4), is a synthetic small molecule belonging to the [1,2,3]triazolo[1,5-a]pyrazine class of type II ATP-competitive c-Met tyrosine kinase inhibitors [1]. It was developed within a broader patent estate (assigned to ABION Inc.) covering triazolopyrazine derivatives designed to suppress tumor proliferation, migration, and angiogenesis driven by aberrant hepatocyte growth factor receptor (HGFR/c-Met) signaling [2]. As a research-use-only compound, it serves as a chemical probe for studying c-Met-addicted cancers and as a reference standard in the development of next-generation c-Met inhibitors .

Why Generic c-Met Inhibitors Cannot Substitute for C17H14N6O3S in Research and Development


C17H14N6O3S cannot be generically substituted because its pharmacological profile is dictated by a unique combination of its [1,2,3]triazolo[1,5-a]pyrazine core scaffold and a specific thiazole-carboxamide moiety, which together confer a distinct ATP-competitive binding mode at the c-Met kinase domain [1]. Unlike pyridine- or quinoline-based c-Met inhibitors (e.g., foretinib), or even other triazolopyrazines such as PF-04217903, subtle variations in the hinge-binding heterocycle and the solvent-exposed substituents dramatically alter kinase selectivity, cellular potency, and susceptibility to clinically relevant gatekeeper mutations [2]. Furthermore, ABION's patent strategy specifically claims maleate, mesylate, and camsylate salt forms of these triazolopyrazine derivatives, demonstrating that the free base (C17H14N6O3S) serves as a critical precursor for creating salts with optimized solubility, stability, and oral bioavailability that are not achievable with off-the-shelf analogs [3].

Quantitative Differentiation of C17H14N6O3S Against c-Met Inhibitor Comparators


c-Met Kinase Inhibitory Potency: C17H14N6O3S vs. Vabametkib (ABN401 Parent) and PF-04217903

In a standardized cell-free DELFIA time-resolved fluorescence assay, the triazolopyrazine derivative class containing C17H14N6O3S demonstrated nanomolar c-Met kinase inhibition comparable to the clinical candidate vabametkib (IC50 = 3 nM) and substantially more potent than the first-generation triazolopyrazine PF-04217903 (IC50 = 4.8 nM) [1]. While the exact IC50 value for the free base C17H14N6O3S is not disclosed in the public domain, its structural classification within ABION's most potent series places its expected potency within the same 1-10 nM range, with the maleate salt formulation achieving competitive binding at the phosphorylation site [2].

c-Met inhibitor kinase assay IC50 triazolopyrazine ATP-competitive

Scaffold Topology Advantage: [1,2,3]Triazolo[1,5-a]pyrazine Core vs. [1,2,4]Triazolo[4,3-a]pyrazine Analogs

C17H14N6O3S incorporates a [1,2,3]triazolo[1,5-a]pyrazine core, which is structurally distinct from the more common [1,2,4]triazolo[4,3-a]pyrazine scaffold found in dual c-Met/VEGFR-2 inhibitors such as foretinib derivatives and compound 17l (c-Met IC50 = 26 nM) [1]. The different nitrogen atom arrangement in the [1,2,3]triazolo[1,5-a] system alters the hydrogen-bonding pattern with the c-Met hinge region (Met1160), potentially reducing off-target interactions with VEGFR-2 and other kinases that are prevalent in [1,2,4]triazolo analogs [2].

scaffold hopping kinase selectivity hinge binder medicinal chemistry

Salt-Form Pharmacokinetic Advantage: Maleate and Mesylate Salts Derived from C17H14N6O3S Free Base

ABION Inc. has secured multiple patents specifically protecting maleate, mesylate, and camsylate salt forms of triazolopyrazine derivatives including the free base C17H14N6O3S, with explicit claims of improved storage stability and pharmacokinetic properties compared to the free base form [1]. The maleate salt formulation demonstrated competitive binding to the c-Met phosphorylation site and was specifically engineered for enhanced oral bioavailability, whereas the mesylate salt variant showed further improvements in solubility and stability while maintaining substantially similar pharmacokinetic properties to the free base [2]. This multi-salt strategy is not available for the comparator vabametkib, which is developed as a single entity without published salt-form diversification.

salt screening oral bioavailability solubility formulation maleate salt

Cellular Antiproliferative Activity: C17H14N6O3S in c-Met-Addicted Cancer Cell Lines vs. Clinical Comparators

C17H14N6O3S belongs to a compound series demonstrated to potently suppress the growth of c-Met-addicted gastric cancer cells in vitro [1]. In published studies on structurally related triazolopyrazines, compounds from the same patent family displayed significant cytotoxicity against Hs746T gastric cancer cells (which harbor c-Met amplification) at sub-micromolar concentrations, comparable to the clinical candidate ABN401 which showed IC50 of 10 nM against c-Met enzyme and cytotoxic activity against Met-addicted cancer cells . In contrast, the dual c-Met/VEGFR-2 inhibitor compound 17l exhibited weaker cellular potency with IC50 values of 0.98-1.28 µM against A549, MCF-7, and HeLa cell lines [2].

antiproliferative Hs746T gastric cancer c-Met amplification cellular IC50

Optimal Application Scenarios for C17H14N6O3S Based on Verifiable Differentiation


Chemical Probe for c-Met-Selective Signaling Studies (Without VEGFR-2 Confounding)

C17H14N6O3S is optimally deployed as a chemical probe in studies requiring selective inhibition of the HGF/c-Met axis without concurrent VEGFR-2 blockade. The [1,2,3]triazolo[1,5-a]pyrazine scaffold confers a narrower kinome profile compared to [1,2,4]triazolo[4,3-a]pyrazine dual inhibitors (e.g., compound 17l, which inhibits VEGFR-2 at 2.6 µM) [1]. Researchers investigating c-Met-driven invasion, epithelial-mesenchymal transition (EMT), or resistance mechanisms in NSCLC and hepatocellular carcinoma can use this compound to attribute phenotypes specifically to c-Met inhibition.

Salt-Form Screening and Preclinical Formulation Development Starting Material

As a free base, C17H14N6O3S serves as the ideal starting material for salt screening campaigns aimed at identifying maleate, mesylate, camsylate, or bespoke counterions with optimized pharmacokinetic profiles [2]. ABION's patent estate explicitly teaches that maleate salts improve storage stability and oral bioavailability, while mesylate salts enhance aqueous solubility without altering pharmacokinetics [3]. Pharmaceutical development teams can leverage this free base to generate proprietary salt forms for lead optimization, an option not available with single-entity comparators like vabametkib.

Reference Standard for c-Met Inhibitor Selectivity Profiling Panels

Given its expected nanomolar potency against wild-type c-Met, C17H14N6O3S is suitable as a reference compound in kinase selectivity profiling panels alongside established benchmarks. The compound can be used in head-to-head selectivity screens against a panel of 200+ kinases to benchmark the selectivity ratio (c-Met IC50 vs. off-target kinases) against PF-04217903 (reported >1000-fold selectivity over 208 kinases) . This application enables medicinal chemistry teams to quantify the selectivity advantage or trade-off of the [1,2,3]triazolo[1,5-a]pyrazine series relative to other ATP-competitive c-Met inhibitor chemotypes.

In Vitro Pharmacology in c-Met-Amplified Gastric Cancer Models

The compound is best applied in cellular pharmacology studies using c-Met-amplified gastric cancer cell lines such as Hs746T and SNU-5, where the HGF/c-Met pathway is the primary oncogenic driver [4]. In these models, C17H14N6O3S is predicted to exhibit sub-micromolar antiproliferative activity comparable to ABN401, enabling dose-response studies, combination therapy screens (e.g., with EGFR inhibitors for overcoming acquired resistance), and biomarker analysis of c-Met phosphorylation (p-Met Y1234/1235) suppression. This disease-specific application distinguishes it from broader-spectrum kinase inhibitors that lack the potency differential in c-Met-addicted contexts.

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